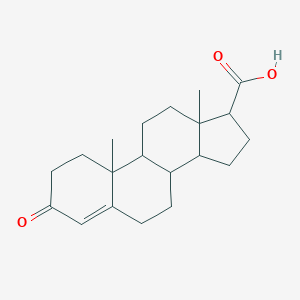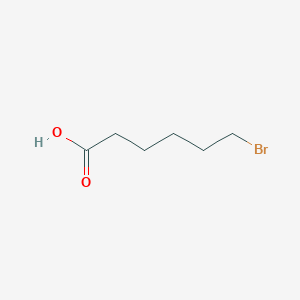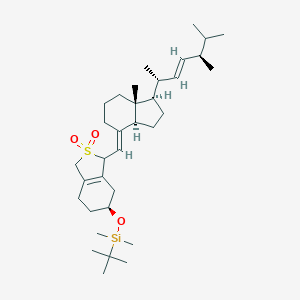
2-(2-Phenylanilino)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenylanilino)acetohydrazide, also known as PAH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research studies. In
Mechanism Of Action
2-(2-Phenylanilino)acetohydrazide exerts its effects through the inhibition of various enzymes and proteins involved in cellular processes. Specifically, 2-(2-Phenylanilino)acetohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, 2-(2-Phenylanilino)acetohydrazide can alter the expression of various genes, leading to changes in cellular processes.
Biochemical And Physiological Effects
2-(2-Phenylanilino)acetohydrazide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, 2-(2-Phenylanilino)acetohydrazide has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases. Additionally, 2-(2-Phenylanilino)acetohydrazide has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(2-Phenylanilino)acetohydrazide for lab experiments is its well-established synthesis method. Additionally, 2-(2-Phenylanilino)acetohydrazide is relatively stable and can be easily stored for long periods, making it a convenient compound to work with. However, one of the limitations of 2-(2-Phenylanilino)acetohydrazide is its potential toxicity. While 2-(2-Phenylanilino)acetohydrazide has been shown to be safe at low concentrations, higher concentrations may be toxic to cells.
Future Directions
There are several future directions for the study of 2-(2-Phenylanilino)acetohydrazide. One potential direction is the development of new cancer treatments based on the anti-cancer properties of 2-(2-Phenylanilino)acetohydrazide. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-Phenylanilino)acetohydrazide and its effects on cellular processes. Finally, the potential toxicity of 2-(2-Phenylanilino)acetohydrazide needs to be further studied to ensure its safety for use in scientific research.
In conclusion, 2-(2-Phenylanilino)acetohydrazide is a promising compound for scientific research with potential applications in cancer research, neurodegenerative disease treatment, and inflammatory disease treatment. Its well-established synthesis method, wide range of biochemical and physiological effects, and potential future directions make it an exciting area of research.
Synthesis Methods
2-(2-Phenylanilino)acetohydrazide can be synthesized through a simple reaction between 2-phenylaniline and ethyl chloroacetate in the presence of hydrazine hydrate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(2-Phenylanilino)acetohydrazide. This synthesis method has been well-established and is widely used in the scientific community.
Scientific Research Applications
2-(2-Phenylanilino)acetohydrazide has been extensively studied for its potential applications in scientific research. One of the most significant applications of 2-(2-Phenylanilino)acetohydrazide is in the field of cancer research. 2-(2-Phenylanilino)acetohydrazide has been shown to have anti-cancer properties, making it a promising candidate for the development of new cancer treatments. Additionally, 2-(2-Phenylanilino)acetohydrazide has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
129248-73-3 |
|---|---|
Product Name |
2-(2-Phenylanilino)acetohydrazide |
Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
2-(2-phenylanilino)acetohydrazide |
InChI |
InChI=1S/C14H15N3O/c15-17-14(18)10-16-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,16H,10,15H2,(H,17,18) |
InChI Key |
RYXCXBYRLLSOAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NCC(=O)NN |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NCC(=O)NN |
synonyms |
N-(biphenyl)glycylhydrazide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



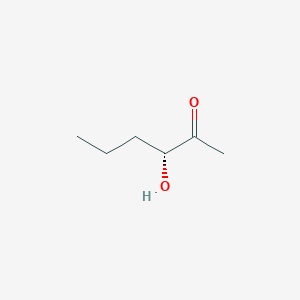
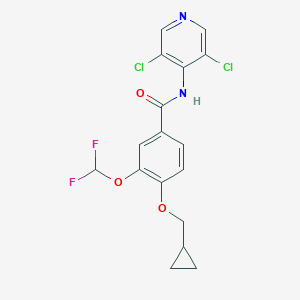

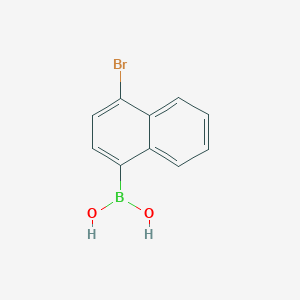


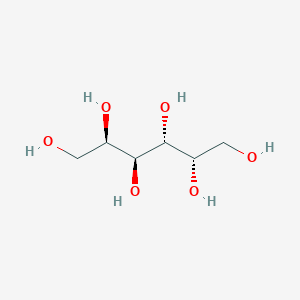
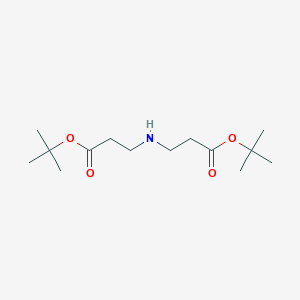

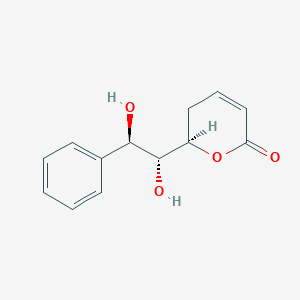
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)
